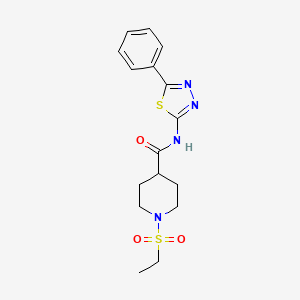![molecular formula C15H13F2NO2S B5358356 2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5358356.png)
2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. In
Mecanismo De Acción
The exact mechanism of action of 2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act on a number of different receptors in the brain, including the serotonin, dopamine, and glutamate receptors. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. Additionally, it has been shown to reduce pain by inhibiting the activity of certain enzymes involved in the breakdown of pain-causing molecules. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on serotonin and dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its well-established pharmacological effects. It has been extensively studied and its mechanism of action is relatively well-understood. Additionally, it has been shown to have a wide range of pharmacological effects, which makes it a versatile compound for research purposes. One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have some toxic effects in animal studies, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential as an analgesic agent, particularly in the treatment of chronic pain. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or safety concerns.
Métodos De Síntesis
The synthesis of 2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves a multistep process. The first step involves the reaction of 2,5-difluoroaniline with sulfuric acid to form 2,5-difluoroaniline sulfate. The second step involves the reaction of 2,5-difluoroaniline sulfate with sodium hydroxide to form 2,5-difluoroaniline. The third step involves the reaction of 2,5-difluoroaniline with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been shown to have potential as an antidepressant and anxiolytic agent. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2,5-difluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c16-13-5-6-14(17)15(9-13)21(19,20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASRHBILCEYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5358273.png)

![2-iodo-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5358294.png)
![N-bicyclo[2.2.1]hept-2-yl-3-fluorobenzamide](/img/structure/B5358306.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5358312.png)


![2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5358326.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B5358332.png)

![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine](/img/structure/B5358348.png)
![3-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-2-furamide](/img/structure/B5358370.png)

![3-(5-{2-[2-(6-methyl-1,3-benzodioxol-5-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5358383.png)